4-Nitrophenetole
Overview
Description
4-Nitrophenetole is a chemical compound with the molecular formula C8H9NO3 . It is also known by other names such as 1-Ethoxy-4-nitrobenzene and p-Nitrophenetole . The molecular weight of 4-Nitrophenetole is 167.16 g/mol .
Synthesis Analysis
The synthesis of 4-Nitrophenetole has been explored in various studies. For instance, one study discusses the use of nanostructured materials for the catalytic reduction of 4-Nitrophenol . The synthesis of these nanostructured materials and their use as catalysts for the reduction of nitrophenol in the presence of reducing agents have been discussed .Molecular Structure Analysis
The molecular structure of 4-Nitrophenetole consists of an ethoxy group (C2H5O-) and a nitro group (NO2) attached to a benzene ring . The InChI string representation of its structure isInChI=1S/C8H9NO3/c1-2-12-8-5-3-7(4-6-8)9(10)11/h3-6H,2H2,1H3
. Chemical Reactions Analysis
The catalytic reduction of 4-Nitrophenol has been used as a benchmark reaction to assess the activity of nanostructured materials . Thousands of researchers have explored their synthesized efficient catalytic nanostructured materials by performing this catalytic reduction .Physical And Chemical Properties Analysis
4-Nitrophenetole has a molecular weight of 167.16 g/mol . Other physical and chemical properties specific to 4-Nitrophenetole are not provided in the search results.Scientific Research Applications
Catalytic Applications
- Magnetic Nanocatalyst for Nitrophenol Compounds : A study by Gupta et al. (2014) described the use of Fe@Au bimetallic nanoparticles with graphene oxide as a nanocatalyst for the catalytic reductions of 4-nitrophenol and 2-nitrophenol. This research highlights the significance of 4-nitrophenol in catalytic processes and its potential industrial applications due to the recyclability of the nanocatalyst (Gupta et al., 2014).
Environmental Monitoring and Remediation
- Detection and Photodegradation of 4-Nitrophenol : Chakraborty et al. (2021) developed Ag2O-ZnO composite nanocones for electrochemical detection and photodegradation of 4-Nitrophenol from aqueous solutions, highlighting its role in environmental monitoring and pollutant eradication (Chakraborty et al., 2021).
Electrochemical Sensing
- Graphene Oxide-based Electrochemical Sensor : A study by Li et al. (2012) focused on a graphene oxide-coated electrode for the sensitive determination of 4-nitrophenol, emphasizing its role in the development of sensitive and selective electrochemical sensors (Li et al., 2012).
- Enhanced Electrocatalytic 4-Nitrophenol Reduction : Dighole et al. (2020) reported the use of Bi2O3 nanoparticles decorated carbon nanotube for improved electrocatalytic reduction of 4-Nitrophenol, showcasing advancements in nanomaterial-based electrocatalysis (Dighole et al., 2020).
Future Directions
properties
IUPAC Name |
1-ethoxy-4-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-2-12-8-5-3-7(4-6-8)9(10)11/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWPKEYHUZKMWKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7026655 | |
Record name | 1-Ethoxy-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7026655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Hawley] Deep brown crystals; [MSDSonline] | |
Record name | 4-Nitrophenetole | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/3317 | |
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Boiling Point |
283 °C | |
Record name | 4-NITROPHENETOLE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5333 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
90 °C | |
Record name | 4-Nitrophenetole | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/3317 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
SLIGHTLY SOL IN WATER, ALCOHOL; SOL IN HOT PETROLEUM ETHER; VERY SOL IN HOT ALCOHOL, DIETHYL ETHER; SOL IN ALL PROPORTIONS IN ACETONE, BENZENE | |
Record name | 4-NITROPHENETOLE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5333 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.1176 AT 100 °C/4 °C | |
Record name | 4-NITROPHENETOLE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5333 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00623 [mmHg] | |
Record name | 4-Nitrophenetole | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/3317 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
4-Nitrophenetole | |
Color/Form |
PRISMS FROM ALCOHOL, WATER OR ETHER | |
CAS RN |
100-29-8 | |
Record name | p-Nitrophenetole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=100-29-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4-Nitrophenetole | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100298 | |
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Record name | p-Nitrophenetole | |
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Record name | Benzene, 1-ethoxy-4-nitro- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 1-Ethoxy-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7026655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-nitrophenetole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.580 | |
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Record name | P-NITROPHENETOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O0A69I1MCU | |
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Record name | 4-NITROPHENETOLE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5333 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
60 °C | |
Record name | 4-NITROPHENETOLE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5333 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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